molecular formula C6H7ClN2O B595835 O-[(6-chloropyridin-2-yl)methyl]hydroxylamine CAS No. 184870-71-1

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine

Cat. No.: B595835
CAS No.: 184870-71-1
M. Wt: 158.585
InChI Key: NQCYCCWEXWKKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“O-[(6-chloropyridin-2-yl)methyl]hydroxylamine” is a chemical compound with the molecular formula C6H7ClN2O . It has a molecular weight of 158.585 . This product is intended for research use only.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, substituted pyridines with diverse functional groups are synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .

Scientific Research Applications

Antitumor Activity

Hydroxylamine and its related compounds have been examined for their effects on the growth of various transplanted mouse tumors and a rat tumor. It was found that hydroxyurea and its derivatives significantly retarded the growth of multiple tumors. The study highlighted the importance of the tautomerism of the —CO.NH(OH) group in determining antitumor activity, suggesting that the biologically active form of these drugs might be the less stable syn isomer (Tarnowski et al., 1966).

Acetylcholinesterase Reactivation

Research has shown that compounds such as HI-6, which shares a structural similarity with O-[(6-chloropyridin-2-yl)methyl]hydroxylamine, are effective in reactivating acetylcholinesterase inhibited by organophosphates. This is particularly important in the treatment of poisoning by nerve agents like sarin and soman (Shiloff & Clement, 1987), (Clement, 1982).

Metabolic Activation

Studies involving the metabolic activation of mutagenic compounds like tryptophan-pyrolysate mutagen (Trp-P-2) have shown the formation of active metabolites by rat liver microsomes. These active metabolites, formed by cytochrome P-450, have been indicated to increase mutation frequency in specific bacterial strains (Yamazoe et al., 1980).

Bone Turnover Studies

The compound KW-8232, which has a structural component similar to this compound, was studied for its effects on bone turnover in ovariectomized rats. The results indicated that KW-8232 effectively decreased bone loss in these models by suppressing bone resorption (Uchii et al., 1998).

Safety and Hazards

The safety data sheet for a similar compound, (6-Chloropyridin-2-yl)methanamine, indicates that it is toxic if swallowed . Precautionary measures include washing skin thoroughly after handling and not eating, drinking, or smoking when using this product .

Properties

IUPAC Name

O-[(6-chloropyridin-2-yl)methyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-6-3-1-2-5(9-6)4-10-8/h1-3H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCYCCWEXWKKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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